molecular formula C14H20N4O2 B2887619 N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361820-96-2

N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2887619
CAS RN: 2361820-96-2
M. Wt: 276.34
InChI Key: DXIIMGDWXQYZQX-UHFFFAOYSA-N
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Description

“N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic compound. While there isn’t much specific information available on this exact compound, we can analyze its components. It contains a 1-methylpyrazol-4-yl group , which is a common moiety in many organic compounds. It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The 1-methylpyrazol-4-yl group would contribute a five-membered ring with two nitrogen atoms, one of which is substituted with a methyl group . The prop-2-enoyl group is a carbon chain with a double bond, and the piperidine-4-carboxamide group is a six-membered ring with one nitrogen atom and an amide functional group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The amide bond could potentially undergo hydrolysis under acidic or basic conditions. The double bond in the prop-2-enoyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Future Directions

The future research directions for this compound could be vast. Given its complex structure, it could be of interest in the field of medicinal chemistry. It could be tested for various biological activities, and if found to be active, could be further optimized for increased potency or selectivity .

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-3-13(19)18-6-4-12(5-7-18)14(20)15-8-11-9-16-17(2)10-11/h3,9-10,12H,1,4-8H2,2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIIMGDWXQYZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

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